molecular formula C8H5IN2 B3242594 4-Iodo-1,5-naphthyridine CAS No. 152563-03-6

4-Iodo-1,5-naphthyridine

Cat. No.: B3242594
CAS No.: 152563-03-6
M. Wt: 256.04 g/mol
InChI Key: GQUGYKURRVQYGU-UHFFFAOYSA-N
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Description

4-Iodo-1,5-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are characterized by a bicyclic structure consisting of two fused pyridine rings. The presence of an iodine atom at the 4-position of the 1,5-naphthyridine ring imparts unique chemical properties to this compound, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-1,5-naphthyridine typically involves the iodination of 1,5-naphthyridine. One common method is the direct iodination using iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction is carried out under reflux conditions to ensure complete iodination.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of catalytic amounts of iodine and an oxidizing agent in a solvent such as acetic acid is common in industrial processes.

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-1,5-naphthyridine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkyl groups, through nucleophilic substitution reactions.

    Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkyl halides in the presence of a base.

    Cross-Coupling: Palladium catalysts, such as palladium acetate, in the presence of ligands like triphenylphosphine and bases like potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution Products: Various substituted naphthyridines depending on the nucleophile used.

    Coupling Products: Biaryl or alkyne derivatives.

    Oxidation and Reduction Products: Corresponding oxidized or reduced naphthyridine derivatives.

Scientific Research Applications

4-Iodo-1,5-naphthyridine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is used in the development of fluorescent probes and bioactive molecules for studying biological processes.

    Medicine: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Industry: The compound is utilized in the production of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 4-Iodo-1,5-naphthyridine depends on its specific application. In medicinal chemistry, it may exert its effects by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The iodine atom can enhance the compound’s ability to form halogen bonds with biological targets, increasing its potency and selectivity.

Comparison with Similar Compounds

    4-Bromo-1,5-naphthyridine: Similar structure but with a bromine atom instead of iodine.

    4-Chloro-1,5-naphthyridine: Contains a chlorine atom at the 4-position.

    4-Fluoro-1,5-naphthyridine: Features a fluorine atom at the 4-position.

Uniqueness: 4-Iodo-1,5-naphthyridine is unique due to the presence of the iodine atom, which imparts distinct reactivity and physicochemical properties. The larger atomic radius and higher polarizability of iodine compared to other halogens make it particularly suitable for specific synthetic applications and interactions with biological targets.

Properties

IUPAC Name

4-iodo-1,5-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IN2/c9-6-3-5-10-7-2-1-4-11-8(6)7/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQUGYKURRVQYGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2N=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-bromo-1,5-naphthyridine (99 mg, 0.47 mmol), copper(I) iodide (4.5 mg, 0.024 mmol) and sodium iodide (142 mg, 0.947 mmol) were combined into one vial fitted with a Teflon septum. The vial was flushed with nitrogen and 1,4-dioxane (4 ml) was added. After sparging with nitrogen for 5 minutes, rac-trans-N,N′-dimethylcyclohexane-1,2-diamine (7.5 μl, 0.047 mmol) was added and the reaction was heated to 100° C. for 12 hours. The mixture was cooled to ambient temperature, and saturated aqueous ammonium chloride (2 ml) was added to quench the reaction. After stirring for 10 minutes, the mixture was diluted with ethyl acetate and washed with saturated aqueous sodium bicarbonate. The organic layer was separated, and the aqueous layer was back extracted with ethyl acetate one more time. The combined organic layers were dried over sodium sulfate, filtered and concentrated. The residue was purified by column chromatography on silica gel (methanol/dichloromethane gradient) to afford 4-iodo-1,5-naphthyridine.
Quantity
99 mg
Type
reactant
Reaction Step One
Quantity
142 mg
Type
reactant
Reaction Step Two
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
7.5 μL
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
copper(I) iodide
Quantity
4.5 mg
Type
catalyst
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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